molecular formula C15H13ClN2O5 B11691092 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide

Cat. No.: B11691092
M. Wt: 336.72 g/mol
InChI Key: AQSXRQCMOUGMTK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide is an organic compound with the molecular formula C10H12ClNO3 It is known for its unique chemical structure, which includes a chloro group, two methoxy groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent overreaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide is unique due to the specific positioning of its nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and methoxy groups further distinguishes it by affecting its physicochemical properties and interactions with other molecules.

Properties

Molecular Formula

C15H13ClN2O5

Molecular Weight

336.72 g/mol

IUPAC Name

2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)13(8-10)17-15(19)11-7-9(18(20)21)3-5-12(11)16/h3-8H,1-2H3,(H,17,19)

InChI Key

AQSXRQCMOUGMTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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